molecular formula C19H38O3S B041934 Oleyl methanesulphonate CAS No. 35709-09-2

Oleyl methanesulphonate

Cat. No.: B041934
CAS No.: 35709-09-2
M. Wt: 346.6 g/mol
InChI Key: SFCVHVDJESFESU-ZHACJKMWSA-N
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Description

Oleyl methanesulphonate, also known as this compound, is a useful research compound. Its molecular formula is C19H38O3S and its molecular weight is 346.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that oleyl mesylate is used in lipid-based drug delivery systems , suggesting that its targets could be cells or tissues where the drug needs to be delivered.

Mode of Action

It is known that oleyl mesylate, as a lipid-based vehicle, can interact with cell membranes and facilitate the delivery of drugs . The interaction of Oleyl mesylate with its targets could lead to changes in the cell membrane’s properties, allowing for the efficient delivery of drugs.

Properties

CAS No.

35709-09-2

Molecular Formula

C19H38O3S

Molecular Weight

346.6 g/mol

IUPAC Name

[(E)-octadec-9-enyl] methanesulfonate

InChI

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+

InChI Key

SFCVHVDJESFESU-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)C

SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C

35709-09-2

Pictograms

Irritant

Synonyms

(9Z)-1-Methanesulfonate-9-octadecen-1-ol;  (Z)-9-Octadecen-1-yl methanesulfonate;  Oleyl methanesulfonate;  cis-9-Octadecenyl Mesylate;  cis-9-Octadecenyl Methanesulfonate_x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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